Diethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate)
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Overview
Description
Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) is a compound belonging to the bis(indolyl)methane family. These compounds are known for their diverse biological activities and are found in various natural resources. They have significant applications in pharmaceuticals, particularly as antibiotics with anticancer, antileishmanial, and antihyperlipidemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) typically involves the reaction of indole derivatives with benzyl alcohol in the presence of a base such as lithium tert-butoxide (LiOtBu). The reaction is carried out under air at elevated temperatures (around 150°C) for 24 hours. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) involves its interaction with cellular targets, leading to various biological effects. The compound can bind to DNA and proteins, affecting cellular processes such as replication and transcription. It may also interact with enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
- Diethyl 3,3’-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate)
- Diethyl 3,3’-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) is unique due to its specific phenylmethylene linkage, which imparts distinct chemical and biological properties. This linkage influences the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C29H26N2O4 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 3-[(2-ethoxycarbonyl-1H-indol-3-yl)-phenylmethyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)26-24(19-14-8-10-16-21(19)30-26)23(18-12-6-5-7-13-18)25-20-15-9-11-17-22(20)31-27(25)29(33)35-4-2/h5-17,23,30-31H,3-4H2,1-2H3 |
InChI Key |
DBEXNXZSZSSJJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)C(=O)OCC |
Origin of Product |
United States |
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